molecular formula C23H17N3OS2 B2387605 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 477294-77-2

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No. B2387605
CAS RN: 477294-77-2
M. Wt: 415.53
InChI Key: WWGFWBIHHIQOMF-WJTDDFOZSA-N
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Description

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C23H17N3OS2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Photoelectric Conversion in Solar Cells

Research into carboxylated cyanine dyes for dye-sensitized solar cells (DSSCs) suggests a promising method to improve photoelectric conversion efficiency through co-sensitization. This approach aims to enhance the photoelectrical properties of DSSCs, potentially involving compounds similar to the one (Wu et al., 2009).

Antimicrobial and Anti-inflammatory Activity

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds demonstrated antimicrobial action, highlighting the structural versatility and therapeutic potential of benzothiazole derivatives (Zablotskaya et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds offer enhanced stability and higher inhibition efficiencies, indicating their potential as protective agents in metal preservation (Hu et al., 2016).

Anticonvulsant Activity

The exploration of quinazolinone derivatives for anticonvulsant activity based on essential structural features reveals the potential of these compounds to provide superior anticonvulsant activities compared to reference drugs. This research suggests the therapeutic potential of quinazolinone derivatives in managing seizure disorders (Noureldin et al., 2017).

Antipsychotic Agents

Heterocyclic analogs of 1192U90 were prepared and evaluated as potential antipsychotic agents, demonstrating potent in vivo activities comparable to established compounds. This study indicates the promise of benzothiazole derivatives in psychiatric medication development (Norman et al., 1996).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c1-14-9-10-19-21(12-14)29-23(26(19)2)25-22(27)16-13-18(20-8-5-11-28-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFWBIHHIQOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.